molecular formula C10H24O3Si B2840351 2-[2-(tert-Butyldimethylsiloxy)ethoxy]ethanol CAS No. 131326-39-1

2-[2-(tert-Butyldimethylsiloxy)ethoxy]ethanol

Cat. No. B2840351
M. Wt: 220.384
InChI Key: LDVVVUYQPMCVTA-UHFFFAOYSA-N
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Patent
US06281204B1

Procedure details

20 g of diethyleneglycol is added to 9.05 g of sodium hydride in 320 cm3 of tetrahydrofuran, the reaction medium is agitated for 45 minutes, 28.3 g of dimethylterbutylsilane chloride is added, agitation is carried out for 3 hours while leaving the temperature to return to ambient. Extraction is carried out with ether, followed by washing with an aqueous solution of sodium bicarbonate, with salt water, drying and evaporating the solvent. 40.25 g of expected product is obtained.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
9.05 g
Type
reactant
Reaction Step One
Quantity
320 mL
Type
solvent
Reaction Step One
Name
dimethylterbutylsilane chloride
Quantity
28.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:7])[CH2:2][O:3][CH2:4][CH2:5][OH:6].[H-].[Na+].[Cl-].[CH3:11][SiH:12]([CH3:17])[C:13]([CH3:16])([CH3:15])[CH3:14]>O1CCCC1>[CH3:14][C:13]([Si:12]([CH3:17])([CH3:11])[O:7][CH2:1][CH2:2][O:3][CH2:4][CH2:5][OH:6])([CH3:16])[CH3:15] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(COCCO)O
Name
Quantity
9.05 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
320 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
dimethylterbutylsilane chloride
Quantity
28.3 g
Type
reactant
Smiles
[Cl-].C[SiH](C(C)(C)C)C

Conditions

Stirring
Type
CUSTOM
Details
the reaction medium is agitated for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
agitation is carried out for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
while leaving the temperature
EXTRACTION
Type
EXTRACTION
Details
Extraction
WASH
Type
WASH
Details
by washing with an aqueous solution of sodium bicarbonate, with salt water
CUSTOM
Type
CUSTOM
Details
drying
CUSTOM
Type
CUSTOM
Details
evaporating the solvent

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
CC(C)(C)[Si](OCCOCCO)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 40.25 g
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.